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Compound of Interest

Compound Name: 3,5-Dibromophenylboronic acid

Cat. No.: B046796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dibromophenylboronic acid, a key building block in organic synthesis, particularly in the

construction of complex molecules through Suzuki-Miyaura cross-coupling reactions.

Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and

structural elucidation of its derivatives. This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for 3,5-
Dibromophenylboronic acid. This data is compiled based on spectral information from

closely related analogs and spectral database entries.

Table 1: ¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~8.2 - 8.0 s (broad) 2H B(OH)₂

~7.9 - 7.8 t, J = ~1.5 Hz 1H Ar-H (C4-H)

~7.8 - 7.7 d, J = ~1.5 Hz 2H Ar-H (C2-H, C6-H)

Solvent: DMSO-d₆. The chemical shifts of the B(OH)₂ protons can vary significantly depending

on concentration and water content.

Table 2: ¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) (ppm) Assignment

~140 C-B

~138 C-Br

~135 Ar-CH

~130 Ar-CH

Solvent: DMSO-d₆. The C-B signal can sometimes be broad or difficult to observe.

Table 3: IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

~3080 Weak Ar C-H stretch

~1600, ~1470 Medium C=C aromatic ring stretch

~1350 Strong B-O stretch

~1100 Medium C-B stretch

~850, ~750 Strong C-H out-of-plane bend

~700 Strong C-Br stretch

Sample preparation: KBr pellet or ATR.

Table 4: MS (Mass Spectrometry) Data (Predicted)

m/z Relative Intensity (%) Assignment

278, 280, 282 Varies

[M]⁺ (Molecular ion peak with

characteristic bromine isotope

pattern)

260, 262, 264 Varies [M-H₂O]⁺

181, 183 Varies [M-Br-H₂O]⁺

155 Moderate [C₆H₄Br]⁺

76 High [C₆H₄]⁺

Ionization method: Electron Ionization (EI). The presence of two bromine atoms will result in a

characteristic M, M+2, M+4 isotope pattern.

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 3,5-Dibromophenylboronic acid.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Other deuterated solvents like methanol-d₄ can also be used, which may help in breaking

up potential boroxine anhydrides.[1]

Transfer the solution to a 5 mm NMR tube.

Instrument Setup (¹H NMR):

Use a 400 MHz or higher field NMR spectrometer.

Tune and shim the probe for the DMSO-d₆ sample.

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

Use a standard pulse sequence (e.g., zg30).

Set the number of scans to 16 or more for a good signal-to-noise ratio.

Instrument Setup (¹³C NMR):

Switch the probe to the ¹³C nucleus.

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
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Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160

ppm).

A higher number of scans (e.g., 1024 or more) will be required due to the low natural

abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and

δ ~39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 3,5-Dibromophenylboronic acid powder directly onto

the ATR crystal.

Instrument Setup:

Collect a background spectrum of the empty ATR crystal.

Lower the ATR anvil to apply pressure to the sample, ensuring good contact with the

crystal.
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Collect the sample spectrum. A typical measurement consists of 16-32 scans at a

resolution of 4 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the solid sample into the mass spectrometer via a direct

insertion probe.[2]

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be

introduced through a gas chromatograph (GC-MS).

Instrument Setup:

Set the ionization energy to a standard value of 70 eV.[2]

Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-350).

The ion source and transfer line temperatures should be optimized to ensure sample

vaporization without thermal decomposition.

Data Acquisition and Processing:

Acquire the mass spectrum.

The software will display the relative abundance of ions as a function of their mass-to-

charge ratio (m/z).
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Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of

two bromine atoms.

Identify major fragment ions and propose their structures.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,5-Dibromophenylboronic acid.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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